molecular formula C9H4Br2ClF3O B13719665 5'-Bromo-4'-chloro-2'-(trifluoromethyl)phenacyl bromide

5'-Bromo-4'-chloro-2'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13719665
M. Wt: 380.38 g/mol
InChI Key: OLMWPNNYJFMBNV-UHFFFAOYSA-N
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Description

5’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl bromide: is an organic compound with the molecular formula C9H5Br2ClF3O It is a derivative of phenacyl bromide, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4’-chloro-2’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 5’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl bromide primarily involves its reactivity towards nucleophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability .

Comparison with Similar Compounds

  • 2-Bromo-4’-chloroacetophenone
  • 4’-Bromo-2’-(trifluoromethyl)acetophenone
  • 2-Bromo-4’-fluoroacetophenone

Comparison: Compared to these similar compounds, 5’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl bromide is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[5-bromo-4-chloro-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-8(16)4-1-6(11)7(12)2-5(4)9(13,14)15/h1-2H,3H2

InChI Key

OLMWPNNYJFMBNV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)C(F)(F)F)C(=O)CBr

Origin of Product

United States

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